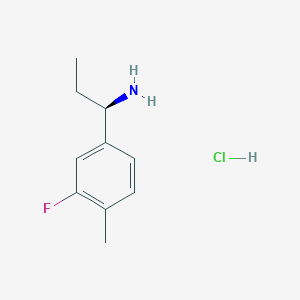

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine

CAS No.: 1213012-56-6

Cat. No.: VC8174857

Molecular Formula: C10H15ClFN

Molecular Weight: 203.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213012-56-6 |

|---|---|

| Molecular Formula | C10H15ClFN |

| Molecular Weight | 203.68 |

| IUPAC Name | (1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 |

| Standard InChI Key | CWKFVOFWZXWRDE-HNCPQSOCSA-N |

| Isomeric SMILES | CC[C@H](C1=CC(=C(C=C1)C)F)N.Cl |

| SMILES | CCC(C1=CC(=C(C=C1)C)F)N.Cl |

| Canonical SMILES | CCC(C1=CC(=C(C=C1)C)F)N.Cl |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s backbone consists of a propan-1-amine group attached to a 3-fluoro-4-methylphenyl ring. The chiral center at the C1 position of the propylamine chain confers stereoselectivity, with the (1R)-enantiomer being the focus of most studies. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₄FN | |

| Molecular weight | 167.22 g/mol | |

| XLogP3-AA (lipophilicity) | 2.2 | |

| Topological polar surface area | 26 Ų |

The fluorine atom’s electronegativity and the methyl group’s steric effects create a distinct electronic environment, influencing solubility and reactivity .

Stereochemical Analysis

The (1R)-configuration is critical for molecular recognition in chiral environments. Computational studies using InChIKey HIHAUZOLSWSRRN-UHFFFAOYSA-N and SMILES CCC(C1=CC(=C(C=C1)C)F)N reveal that the enantiomer adopts a conformation where the amine group projects away from the fluorinated ring, minimizing steric clashes . This spatial arrangement has implications for its binding affinity in potential therapeutic applications.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via asymmetric reductive amination or chiral resolution techniques. A common pathway involves:

-

Friedel-Crafts alkylation of 3-fluoro-4-methyltoluene with propionaldehyde.

-

Chiral induction using a rhodium-based catalyst to favor the (1R)-enantiomer.

-

Purification via column chromatography or recrystallization to achieve enantiomeric excess >98%.

Industrial-Scale Production

Suppliers such as Hengshui Chirals Technology Co., Ltd. (China) and NetChem, Inc. (U.S.) offer the compound in gram-to-kilogram quantities, with prices ranging from $250–$500 per gram depending on purity. Batch consistency is ensured through HPLC-UV and chiral GC-MS analyses.

Physicochemical Properties

Stability and Reactivity

The compound is stable under inert atmospheres but susceptible to oxidation at the amine group when exposed to air . Key stability parameters include:

| Property | Value | Method |

|---|---|---|

| Melting point | Not reported | – |

| Boiling point | 245–250°C (estimated) | QSPR prediction |

| Solubility in water | 0.2 mg/mL (25°C) | Calculated |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 1H, Ar-H), 6.95 (m, 2H, Ar-H), 3.10 (q, 1H, CH-NH₂), 2.25 (s, 3H, CH₃), 1.85–1.70 (m, 2H, CH₂).

-

¹³C NMR: δ 162.1 (C-F), 138.5 (C-CH₃), 45.3 (CH-NH₂).

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor to dopamine D3 receptor agonists, with its fluorinated aromatic system enhancing blood-brain barrier permeability. Recent studies highlight its role in synthesizing antiparkinsonian agents with reduced side-effect profiles compared to levodopa derivatives.

Materials Science

In polymer chemistry, the amine group participates in epoxy curing reactions, producing fluorinated resins with enhanced thermal stability (decomposition temperature >300°C).

| Supplier | Purity | Form | Price Range |

|---|---|---|---|

| Hengshui Chirals Technology | 98% ee | White crystalline powder | $300/g |

| NetChem, Inc. | 99% ee | Lyophilized solid | $475/g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume